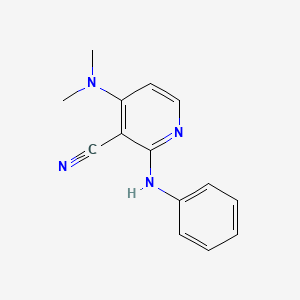

2-Anilino-4-(dimethylamino)nicotinonitrile

Description

Significance of the Nicotinonitrile Scaffold in Chemical Synthesis

The nicotinonitrile scaffold is a foundational structure in medicinal chemistry and materials science. bldpharm.com As a substituted pyridine (B92270) ring bearing a nitrile (-C≡N) group at the 3-position, it serves as a versatile intermediate for creating highly functionalized molecules. The nitrile group is a particularly useful functional handle; it can be transformed into a variety of other groups, such as amines, amides, or carboxylic acids, through reactions like reduction or hydrolysis. apolloscientific.co.uknih.gov

This chemical versatility allows for the construction of diverse molecular libraries from a common nicotinonitrile precursor. Many compounds incorporating this scaffold have demonstrated significant biological activity, leading to their development as therapeutic agents. ontosight.ainih.gov Marketed drugs such as the kinase inhibitors bosutinib (B1684425) and neratinib (B1684480) feature the nicotinonitrile core, highlighting its importance in the development of modern pharmaceuticals. bldpharm.comontosight.ai The pyridine nitrogen and the nitrile group can both participate in hydrogen bonding and other non-covalent interactions, which is crucial for the binding of these molecules to biological targets like enzymes and receptors.

Overview of Anilino- and Dimethylamino-Substituted Pyridine Systems

The properties of a pyridine ring can be dramatically altered by the introduction of substituents. The anilino and dimethylamino groups present in 2-Anilino-4-(dimethylamino)nicotinonitrile are powerful modulators of the core's electronic and chemical characteristics.

Anilino-Substituted Systems: The anilino group, a phenylamino (B1219803) moiety, is a common feature in many biologically active compounds, particularly in the realm of protein kinase inhibitors. researchgate.netnih.govresearchgate.net The nitrogen atom's lone pair of electrons can donate into the pyridine ring, influencing its electron density. Furthermore, the phenyl ring provides a large, rigid scaffold that can engage in hydrophobic and π-stacking interactions within a protein's binding site. The presence of the N-H bond in the anilino group provides a critical hydrogen bond donor, which is often essential for anchoring a molecule to its biological target. wikipedia.org

Dimethylamino-Substituted Systems: The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group. When attached to a pyridine ring, especially at the 4-position, it significantly increases the basicity of the ring's nitrogen atom. The canonical example of this is 4-(Dimethylamino)pyridine (DMAP), a widely used super-basic catalyst in organic synthesis. wikipedia.orgchemicalbook.com The increased basicity stems from resonance stabilization of the protonated form, where the positive charge can be delocalized onto the exocyclic dimethylamino nitrogen. wikipedia.org This electronic effect makes the pyridine ring more nucleophilic and enhances its catalytic activity in numerous reactions, including acylations and esterifications. sigmaaldrich.comlobachemie.com

Structural Context of this compound within Nitrile-Containing Heterocycles

This compound belongs to the broad class of nitrile-containing heterocyclic compounds. These molecules are organic compounds that feature a ring structure containing at least one heteroatom (like nitrogen) and a nitrile functional group. bldpharm.com The nitrile group is highly polar and can act as a hydrogen bond acceptor. Its linear geometry and electronic properties make it a key component in designing molecules with specific spatial and electronic profiles. apolloscientific.co.uk

The structure of this compound is a carefully arranged assembly of these functional components on a central pyridine ring:

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing the basic heterocyclic framework.

Nitrile Group (at C3): As part of the nicotinonitrile scaffold, this group acts as a powerful electron-withdrawing group and a versatile synthetic handle.

Anilino Group (at C2): Positioned adjacent to the ring nitrogen, this group can influence the ring's electronics and provides sites for hydrogen bonding and steric interactions.

Dimethylamino Group (at C4): Located para to the ring nitrogen, this group acts as a strong electron-donating group, significantly increasing the electron density and basicity of the pyridine ring. wikipedia.org

The interplay of these substituents creates a complex electronic environment. The strong electron-donating dimethylamino group at position 4 pushes electron density into the ring, while the nitrile group at position 3 withdraws it. This "push-pull" system can lead to interesting chemical reactivity and photophysical properties. The combination of a hydrogen bond donor (anilino), a hydrogen bond acceptor (nitrile and ring nitrogen), and electron-modulating groups makes this structural motif a subject of interest in medicinal chemistry and materials science. ontosight.aiontosight.ai

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-18(2)13-8-9-16-14(12(13)10-15)17-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXCWFGEORQKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Anilino 4 Dimethylamino Nicotinonitrile

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions on the pyridine ring of 2-anilino-4-(dimethylamino)nicotinonitrile are profoundly influenced by the electronic properties of the substituents. The pyridine ring itself is inherently electron-deficient and thus less reactive towards electrophiles than benzene. However, the presence of the strongly electron-donating anilino and dimethylamino groups at the C-2 and C-4 positions, respectively, increases the electron density of the ring, thereby activating it towards electrophilic attack.

The directing effects of the substituents are crucial in determining the position of substitution. The anilino and dimethylamino groups are ortho-, para-directing. Given their positions, they will direct incoming electrophiles to the C-3 and C-5 positions of the pyridine ring. However, the C-3 position is already occupied by the nitrile group. Therefore, electrophilic attack is most likely to occur at the C-5 position. The nitrile group at C-3 is a meta-directing group, which would also direct incoming electrophiles to the C-5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For this compound, these reactions would be expected to yield the corresponding 5-substituted derivatives. For instance, nitration would likely produce 2-anilino-4-(dimethylamino)-5-nitronicotinonitrile. It is important to note that the reaction conditions must be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring or reactions involving the anilino and dimethylamino groups.

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Anilino-4-(dimethylamino)-5-nitronicotinonitrile |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-anilino-4-(dimethylamino)nicotinonitrile |

| Chlorination | Cl₂/AlCl₃ | 5-Chloro-2-anilino-4-(dimethylamino)nicotinonitrile |

| Sulfonation | Fuming H₂SO₄ | 2-Anilino-4-(dimethylamino)-5-sulfonicotinonitrile |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-anilino-4-(dimethylamino)nicotinonitrile |

Nucleophilic Substitution Reactions at Pyridine C-2 and C-4 Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov Pyridine and its derivatives are generally more susceptible to nucleophilic attack than benzene due to the electron-withdrawing nature of the nitrogen atom. In this compound, the C-2 and C-4 positions are particularly activated towards nucleophilic attack.

However, in the target molecule, both the C-2 and C-4 positions are occupied by strong electron-donating groups (anilino and dimethylamino, respectively), which are generally poor leaving groups. Therefore, direct nucleophilic displacement of these groups is unlikely under standard SNAr conditions. For such a reaction to occur, a good leaving group, such as a halide, would typically need to be present at these positions.

Should a derivative of this compound, for instance, 2-chloro-4-(dimethylamino)nicotinonitrile (B186911), be subjected to nucleophilic attack by an aniline (B41778), a nucleophilic substitution reaction would be expected to occur, yielding the parent compound. The rate of such reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other functionalities. researchgate.net

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. In the case of this compound, complete hydrolysis would afford 2-anilino-4-(dimethylamino)nicotinic acid. Partial hydrolysis, under carefully controlled conditions, can lead to the formation of the corresponding amide, 2-anilino-4-(dimethylamino)nicotinamide.

| Reaction | Reagents | Product |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Anilino-4-(dimethylamino)nicotinic acid |

| Partial Hydrolysis | H₂SO₄ (conc.), gentle warming | 2-Anilino-4-(dimethylamino)nicotinamide |

The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a nickel catalyst). Reduction of this compound would yield (2-anilino-4-(dimethylamino)pyridin-3-yl)methanamine. This transformation is valuable for introducing a flexible aminomethyl side chain.

The nitrile group can participate in cyclization reactions to form heterocyclic rings. For instance, enaminonitriles are known to be versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.net The nitrile group in this compound, being adjacent to an amino group (part of the enamine-like system), can potentially undergo intramolecular cyclization or react with other reagents to form fused ring systems, such as pyrazoles or triazoles, depending on the reaction conditions and the co-reactants.

Reactions Involving the Anilino Moiety

The anilino group (-NH-Ph) also presents opportunities for chemical modification. The nitrogen atom is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation.

N-Alkylation and N-Acylation Reactions

There are no specific studies detailing the N-alkylation or N-acylation reactions of this compound. It is plausible that the exocyclic anilino nitrogen could be alkylated or acylated under appropriate conditions. The dimethylamino group is generally less reactive towards acylation. The pyridine ring nitrogen could also potentially undergo alkylation to form a pyridinium salt. However, the relative reactivity of these sites and the specific conditions required have not been reported for this compound.

Cyclocondensation Reactions

No specific cyclocondensation reactions involving this compound have been documented. In related 2-amino-3-cyanopyridine systems, the ortho-amino and cyano groups are frequently utilized to construct fused pyrimidine (B1678525) rings, such as pyrido[2,3-d]pyrimidines, by reacting with reagents like formamide, urea, or isothiocyanates. While it is anticipated that this compound could undergo similar transformations, no experimental data or specific examples are available.

Transformations of the Dimethylamino Group

There is no available research on transformations specifically targeting the dimethylamino group of this compound. In other chemical contexts, dimethylamino groups can undergo oxidation, demethylation, or be used as directing groups, but such reactivity has not been explored for this particular molecule.

Formation of Fused Heterocyclic Systems Containing the Nicotinonitrile Core

While the synthesis of fused heterocyclic systems from nicotinonitrile precursors is a broad and active area of research, there are no specific reports on the use of this compound as a starting material for such syntheses. The potential for this compound to act as a building block for more complex heterocyclic structures remains unexplored in the available literature.

Mechanistic Investigations of Key Chemical Transformations

Due to the absence of reported chemical transformations for this compound, no mechanistic investigations have been conducted.

Reaction Pathway Elucidation

There are no elucidated reaction pathways for any chemical transformation of this compound.

Transition State Analysis

No transition state analyses for reactions involving this compound have been performed or reported in computational or experimental studies.

Spectroscopic and Structural Elucidation of Nicotinonitrile Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 2-Anilino-4-(dimethylamino)nicotinonitrile.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the aniline (B41778) and nicotinonitrile rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the previously assigned proton signals. youtube.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. youtube.comsdsu.edu For instance, the proton of the N-H group would show a correlation to the carbons of the aniline ring and the carbon at position 2 of the nicotinonitrile ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-NH | ~8.5 | - |

| Aniline-H (ortho) | ~7.6 | Aniline-C (ortho) ~122 |

| Aniline-H (meta) | ~7.3 | Aniline-C (meta) ~129 |

| Aniline-H (para) | ~7.1 | Aniline-C (para) ~124 |

| Nicotinonitrile-H5 | ~6.2 | Nicotinonitrile-C5 ~95 |

| Nicotinonitrile-H6 | ~8.0 | Nicotinonitrile-C6 ~155 |

| N(CH₃)₂ | ~3.1 | N(CH₃)₂ ~40 |

| C2 | - | ~158 |

| C3-CN | - | C3 ~110, CN ~118 |

| C4-N(CH₃)₂ | - | C4 ~157 |

Elucidation of Tautomeric Forms via NMR Spectroscopy

Tautomerism, the migration of a proton, can occur in this compound. The primary tautomeric equilibrium would likely involve the exocyclic amine and the ring nitrogen, leading to an imine-enamine tautomerism. NMR spectroscopy is a powerful tool to investigate such equilibria. researchgate.netencyclopedia.pubrsc.orgnih.govresearchgate.net By analyzing the chemical shifts, particularly of the N-H proton and the adjacent carbons, and by using variable temperature NMR studies, the predominant tautomeric form in a given solvent can be determined. The presence of two sets of signals in the NMR spectrum would indicate a slow exchange between tautomers on the NMR timescale.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile, amine, and aromatic moieties.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H stretch (Anilino) | 3350-3450 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Alkyl) | 2850-2960 |

| C≡N stretch (Nitrile) | 2210-2260 |

| C=C stretch (Aromatic ring) | 1500-1600 |

| C-N stretch | 1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the aniline ring, the nicotinonitrile system, and the dimethylamino group, is expected to give rise to strong absorptions in the UV-Vis region. The likely transitions are π → π* and n → π*.

| Electronic Transition | Expected Wavelength (λmax, nm) |

| π → π | ~280-320 |

| n → π | ~350-400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₃N₅), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Patterns:

Loss of a methyl group (-CH₃) from the dimethylamino group.

Cleavage of the C-N bond between the aniline ring and the nicotinonitrile core.

Loss of HCN from the nicotinonitrile ring.

| Fragment | Expected m/z |

| [M]⁺ | 251.12 |

| [M - CH₃]⁺ | 236.10 |

| [C₆H₅NH]⁺ | 92.05 |

| [C₈H₈N₄]⁺ | 160.08 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound would determine the exact bond lengths, bond angles, and torsional angles within the molecule. aalto.finih.govmdpi.com It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the anilino N-H group.

Correlation of Spectroscopic Data with Molecular Structure

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum would provide information about the chemical environment of all hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals corresponding to the protons on the aniline ring, the nicotinonitrile core, and the dimethylamino group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) would be crucial for assigning each proton to its specific location. For instance, the protons of the dimethylamino group would likely appear as a singlet, while the aromatic protons would exhibit more complex splitting patterns depending on their substitution.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would reveal the number of unique carbon environments in the molecule. Each carbon atom in the aniline ring, the nicotinonitrile core (including the nitrile carbon), and the dimethylamino group would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, nitrile), allowing for a complete mapping of the carbon skeleton.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the N-H stretch of the anilino group, the C≡N stretch of the nitrile group, C-N stretches of the amino groups, and the aromatic C-H and C=C stretching vibrations of the phenyl and pyridine (B92270) rings. The precise wavenumbers of these absorptions would help to confirm the presence of these functional moieties.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its exact molecular mass. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, would offer further clues about its structure and the connectivity of its different parts.

Without access to the actual experimental data for this compound, the following tables represent a hypothetical illustration of how such data would be presented and correlated to its structure.

Hypothetical Spectroscopic Data Tables:

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | Singlet | 6H | -N(CH₃)₂ |

| Value Range | Multiplet | 5H | Aniline aromatic protons |

| Value | Singlet | 1H | Pyridine-H |

| Value | Singlet | 1H | -NH- |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Value | -N(CH₃)₂ |

| Value | C≡N |

| Value Range | Aromatic carbons |

Table 3: Hypothetical FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| Value | N-H stretch |

| Value | C≡N stretch |

| Value Range | Aromatic C-H stretch |

| Value Range | C=C and C=N stretches |

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Assignment |

| Calculated MW | [M]⁺ |

| Fragment m/z | Fragment ions |

The comprehensive analysis of these interconnected datasets would be required to fully elucidate and confirm the molecular structure of this compound. However, as of now, specific, verified experimental data for this compound remains elusive in the surveyed scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the ground-state properties of molecules, offering insights into their stability, reactivity, and electronic nature.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity and is associated with the molecule being more easily excitable.

Table 1: Calculated Electronic Properties of Representative Nicotinonitrile Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -5.89 | -1.98 | 3.91 |

| Derivative 2 | -5.76 | -2.15 | 3.61 |

This table presents representative data for illustrative purposes based on findings for similar compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of donor-acceptor nicotinonitriles, the MEP would show negative potential (typically colored red or yellow) around the electron-withdrawing nitrile group and the nitrogen atoms of the pyridine (B92270) ring, while positive potential (blue) would be located around the electron-donating amino and phenyl groups. This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is a powerful method for studying the excited-state properties of molecules, making it the standard for simulating UV-Vis absorption and fluorescence spectra.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability) that constitute the UV-Vis absorption spectrum. These calculations are often performed on the DFT-optimized ground-state geometry. For ICT molecules like 2-anilino-4-(dimethylamino)nicotinonitrile, the lowest energy absorption band, which is of primary interest, typically corresponds to the HOMO-LUMO transition. The simulated spectra can be compared with experimental data to validate the computational methodology and to assign the nature of the observed electronic transitions. mdpi.comresearchgate.net

Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. TD-DFT can be used to optimize the geometry of the first excited state, providing insights into the structural changes that occur upon photoexcitation. The energy difference between the optimized excited state and the ground state corresponds to the fluorescence emission energy.

The photophysical properties of many fluorescent molecules, particularly those with significant charge transfer character, are highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, refers to the shift in absorption or emission maxima with changes in solvent polarity. Computational models can account for solvent effects through implicit models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. These calculations can predict how the absorption and emission wavelengths will change in different solvents, which is critical for the design of fluorescent probes and sensors. For 2-amino-4,6-diphenylnicotinonitrile derivatives, studies have shown that the fluorescence spectra exhibit solvent-dependent shifts, which can be rationalized by considering the stabilization of the more polar excited state in polar solvents. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of this compound. By simulating the atomic motions over time, researchers can identify stable conformations and the transitions between them. While specific MD studies on this exact molecule are not widely published, the principles of such analyses can be understood from studies on structurally related molecules like 2-anilino-pyrimidines and other substituted pyridines. nih.govnih.govnih.gov

The key rotatable bonds in this compound, such as the bond connecting the anilino group to the pyridine ring and the bonds within the dimethylamino group, are central to its conformational diversity. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with their rotation. This information is vital for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. nih.govnih.gov

For instance, simulations can elucidate the orientation of the anilino phenyl ring relative to the nicotinonitrile core. The planarity or twisting of this arrangement can impact intermolecular interactions, such as π-π stacking. researchgate.net Furthermore, the dynamics of the dimethylamino group can influence the molecule's polarity and solvent accessibility.

An illustrative representation of data that could be obtained from MD simulations for the key dihedral angles is presented below.

| Dihedral Angle | Predominant Conformation (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| C(pyridine)-N(anilino)-C(phenyl)-C(phenyl) | 45 ± 10 | 5 - 7 |

| C(pyridine)-C(amino)-N(dimethyl)-C(methyl) | 180 ± 15 | 3 - 5 |

Computational Studies on Reaction Mechanisms and Kinetics

Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the mechanisms and kinetics of chemical reactions involving this compound. mdpi.comrsc.org These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.

For example, the synthesis of nicotinonitrile derivatives often involves nucleophilic substitution or condensation reactions. mdpi.com Computational studies can model these reaction steps to predict activation energies and reaction rates. This is valuable for optimizing synthetic procedures by suggesting ideal reaction conditions, such as temperature and catalysts.

Furthermore, understanding the reaction mechanisms can provide insights into the molecule's stability and potential degradation pathways. By identifying the most reactive sites on the molecule, computational analysis can predict its susceptibility to various reagents and environmental factors. For instance, the nitrile group could be susceptible to hydrolysis, and the amino groups could be sites for electrophilic attack.

A hypothetical reaction pathway for the synthesis of a derivative could be analyzed as follows:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|

| Nucleophilic attack on precursor | 15.2 | No |

| Intermediate formation | -5.8 (relative to reactants) | No |

| Leaving group departure (Transition State) | 22.5 | Yes |

Quantum Chemical Analysis of Reactivity Descriptors

Quantum chemical calculations are used to determine various reactivity descriptors that help in understanding the chemical reactivity of this compound. researchgate.netmdpi.com These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its propensity to participate in chemical reactions.

Commonly calculated descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

Other important descriptors include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface and identifies regions susceptible to electrophilic or nucleophilic attack. Fukui functions can also be calculated to pinpoint the most reactive atomic sites within the molecule. researchgate.net For this compound, the nitrogen atoms of the nitrile and amino groups, as well as the carbon atoms of the pyridine ring, are expected to be key reactive sites.

A summary of typical reactivity descriptors that could be calculated for this compound is provided in the table below.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | High chemical stability |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.65 eV | Moderate electrophilic character |

Applications in Chemical and Materials Science

Role as Synthetic Building Blocks for Complex Organic Molecules

The chemical architecture of 2-Anilino-4-(dimethylamino)nicotinonitrile, featuring multiple reactive sites, establishes it as a valuable building block in organic synthesis. The pyridine (B92270) ring, substituted with electron-donating amino groups and an electron-withdrawing nitrile group, possesses a rich and tunable reactivity, allowing for its incorporation into a wide array of more complex molecular structures.

Nicotinonitrile derivatives are well-established precursors for the synthesis of polyheterocyclic compounds, particularly fused nitrogen-containing ring systems. The amino and nitrile functionalities can participate in cyclization reactions to form new heterocyclic rings fused to the initial pyridine core. For instance, aminonicotinonitriles are frequently employed to construct thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyridopyrimidines, which are scaffolds of significant interest in medicinal chemistry and materials science. The general strategy involves the reaction of the amino group with a suitable reagent to build a new ring that incorporates the adjacent nitrile carbon. While specific examples detailing the use of this compound are not extensively documented, its structure is amenable to similar synthetic transformations utilized for other aminonicotinonitriles.

The distinct functional groups of this compound serve as handles for a variety of chemical modifications in multi-step synthetic sequences. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds. The anilino and dimethylamino groups can influence the reactivity of the pyridine ring and can themselves be modified. For example, the anilino moiety is a common scaffold in the development of kinase inhibitors, and related 2-anilinopyrimidine structures are synthesized through the condensation of phenyl guanidines with appropriate intermediates. nih.govresearchgate.net This highlights the potential of the anilino-nicotinonitrile core to serve as a key intermediate in the synthesis of biologically active molecules.

Non-Linear Optical (NLO) Materials

Nicotinonitrile derivatives have garnered attention for their potential applications in non-linear optics. researchgate.net This is largely due to their inherent electronic structure, which can be tailored to produce a significant NLO response. Organic NLO materials are of great interest for applications in optical data storage, image processing, and optical switching technologies. nih.gov

The NLO properties of organic molecules are fundamentally linked to their molecular structure. A key design principle for effective NLO chromophores is the creation of a "push-pull" system, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is responsible for the NLO response.

In this compound, the anilino and dimethylamino groups act as potent electron donors, while the nitrile group, together with the electron-deficient pyridine ring, serves as the electron acceptor. This D-π-A (Donor-π-Acceptor) framework is conducive to a large molecular first hyperpolarizability (β), a key measure of a molecule's NLO activity. The efficiency of this charge transfer, and thus the magnitude of the NLO response, is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. rsc.orgresearchgate.net

Table 1: Factors Influencing NLO Properties in D-π-A Chromophores

| Structural Feature | Influence on NLO Activity | Rationale |

|---|---|---|

| Donor Strength | Increased donor strength generally enhances the first hyperpolarizability (β). | Stronger donors lower the energy required for intramolecular charge transfer, increasing molecular polarization. |

| Acceptor Strength | Increased acceptor strength generally enhances the first hyperpolarizability (β). | Stronger acceptors create a larger dipole moment change upon excitation, leading to a greater NLO response. washington.edu |

| π-Conjugated Bridge | The length and nature of the bridge modulate the NLO response. | An efficient π-bridge facilitates electron delocalization between the donor and acceptor, enhancing the ICT process. washington.edu |

| Molecular Geometry | Planarity of the chromophore is crucial. | A planar structure maximizes π-orbital overlap, ensuring efficient charge transfer along the molecule. |

This table provides a generalized summary based on established principles in NLO material design.

The nicotinonitrile scaffold is a versatile platform for the design of NLO chromophores. By systematically modifying the donor, acceptor, and π-bridge components, the NLO properties can be fine-tuned for specific applications. For this compound, further enhancements to its NLO properties could be envisioned through several strategies. For example, introducing strong electron-withdrawing groups onto the aniline (B41778) ring could modulate the donor strength, while extending the π-system could further increase the hyperpolarizability. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of newly designed molecules and guide synthetic efforts. rsc.orgresearchgate.net This computational approach allows for the rational design of novel nicotinonitrile-based chromophores with optimized NLO responses. nih.govnih.gov

Fluorescent Probes and Dyes

The same D-π-A architecture that imparts NLO properties also makes nicotinonitrile derivatives promising candidates for fluorescent dyes and probes. researchgate.netresearchgate.net The ICT process is often accompanied by the emission of light, and the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be tailored through chemical modification.

The design of fluorescent probes typically involves linking a fluorophore to a recognition unit that can selectively interact with a specific analyte (e.g., metal ions, pH, biomolecules). nih.govmdpi.com This interaction modulates the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal. The this compound structure possesses features that could be exploited in probe design. The anilino group, for instance, could be functionalized to introduce a specific binding site.

Many dyes with ICT character exhibit solvatochromism, where the color of their absorption or emission changes with the polarity of the solvent. researchgate.netnih.gov This sensitivity to the local environment makes them useful as probes for studying cellular microenvironments. The fluorescence quantum yields of nicotinonitrile-based dyes can be quite high, reaching values up to 0.92 in some cases, making them bright and easily detectable. researchgate.net

Table 2: Photophysical Properties of Selected Nicotinonitrile-Based Dyes

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 4-Amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles | 368-450 | 450-590 | 82-140 | up to 0.92 | researchgate.net |

| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles | ~350 | 400-460 | 50-110 | Not specified (solid-state) | researchgate.net |

This table presents data for related nicotinonitrile derivatives to illustrate the typical range of photophysical properties for this class of compounds.

Photophysical Properties and Quantum Yields

The photophysical behavior of this compound and related donor-acceptor substituted nicotinonitriles is characterized by intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, an electron is transferred from the electron-donating moieties to the electron-accepting nitrile group, leading to a highly polar excited state. This ICT character results in strong solvatochromism, where the absorption and emission spectra of the compound are highly sensitive to the polarity of the solvent.

While specific quantum yield data for this compound is not extensively reported in the literature, studies on analogous 2-amino-4,6-diphenylnicotinonitriles have shown solvent-dependent fluorescence. For instance, the emission maxima of these related compounds shift based on the solvent environment, a behavior attributed to the stabilization of the ICT excited state in more polar solvents. It is anticipated that this compound would exhibit similar pronounced solvatochromic behavior and potentially high fluorescence quantum yields in non-polar to moderately polar solvents, a property that is often diminished in highly polar or protic solvents due to non-radiative decay pathways.

Table 1: Expected Photophysical Properties of this compound based on Analogous Compounds

| Property | Expected Behavior |

| Absorption Maximum (λabs) | Expected to show a red shift (bathochromic shift) with increasing solvent polarity. |

| Emission Maximum (λem) | Expected to exhibit a significant red shift with increasing solvent polarity due to stabilization of the ICT state. |

| Stokes Shift | Expected to be large and increase with solvent polarity, indicative of a substantial change in geometry and dipole moment between the ground and excited states. |

| Fluorescence Quantum Yield (Φf) | Expected to be moderate to high in non-polar solvents and decrease in polar, protic solvents. |

Note: This table is based on the expected properties derived from structurally similar compounds, as direct experimental data for this compound is limited.

Applications in Photopolymerization Processes

Compounds with structures similar to this compound, such as other 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, have demonstrated utility in photopolymerization processes. These molecules can function as fluorescent probes to monitor the progress of polymerization in real-time. The change in the microenvironment's viscosity and polarity during the conversion of liquid monomer to solid polymer affects the fluorescence emission of the probe, allowing for in-situ monitoring of the reaction kinetics.

Furthermore, these nicotinonitrile derivatives can act as co-initiators or photosensitizers in both free-radical and cationic photopolymerization. In combination with a primary photoinitiator, such as an iodonium (B1229267) salt, they can extend the spectral sensitivity of the initiating system to longer wavelengths (e.g., near-UV and visible light). The proposed mechanism involves the absorption of light by the nicotinonitrile derivative, followed by an energy or electron transfer to the primary initiator, which then generates the reactive species (radicals or cations) that initiate polymerization. This dual functionality as both a sensor and a co-initiator makes such compounds valuable for advanced photopolymerization applications.

Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms (N, S, O) and π-electron systems are often effective corrosion inhibitors for metals, particularly for steel in acidic environments. The presence of multiple nitrogen atoms and an aromatic system in this compound suggests its potential as a corrosion inhibitor. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Adsorption Behavior on Metal Surfaces

The adsorption of this compound on a metal surface like steel is expected to occur through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the pyridine and aniline rings with the vacant d-orbitals of the iron atoms. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

The adsorption process is typically described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. Studies on related nicotinonitrile and aniline derivatives have shown that their adsorption on steel surfaces in acidic media often follows the Langmuir adsorption model, indicating the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorbed layer dictate the efficiency of corrosion inhibition.

Quantum Chemical Descriptors for Corrosion Inhibition

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanism of corrosion inhibition and predicting the efficiency of inhibitor molecules. Several quantum chemical descriptors are correlated with the inhibition performance of a molecule.

For this compound, these descriptors would provide insights into its interaction with a metal surface. A high value for the energy of the highest occupied molecular orbital (EHOMO) indicates a greater tendency to donate electrons to the metal surface, while a low value for the energy of the lowest unoccupied molecular orbital (ELUMO) suggests a higher affinity for accepting electrons from the metal. A small energy gap (ΔE = ELUMO - EHOMO) implies higher reactivity and thus, potentially better inhibition efficiency. The dipole moment (μ) and the fraction of electrons transferred (ΔN) also provide information about the adsorption process.

Table 2: Predicted Quantum Chemical Descriptors for this compound and their Implication for Corrosion Inhibition

| Quantum Chemical Descriptor | Expected Value/Trend | Implication for Corrosion Inhibition |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relatively High | Indicates a strong tendency to donate electrons to the vacant d-orbitals of iron, facilitating strong adsorption. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relatively Low | Suggests the ability to accept electrons from the metal surface, contributing to back-bonding and stronger adsorption. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Small | A smaller energy gap correlates with higher reactivity of the molecule, which can lead to more effective adsorption and inhibition. |

| Dipole Moment (μ) | Moderate to High | A higher dipole moment may increase the electrostatic interaction between the inhibitor and the charged metal surface. |

| Fraction of Electrons Transferred (ΔN) | Positive | A positive value indicates the tendency of the molecule to donate electrons to the metal surface, a key step in the formation of a protective film. |

Note: This table presents expected trends based on the molecular structure and data from similar compounds. Actual values would require specific DFT calculations for this compound.

Catalytic Applications

The pyridine nitrogen and other nitrogen atoms in this compound provide potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry, forming metal complexes that may exhibit catalytic activity. The electronic properties of the ligand, influenced by the electron-donating and withdrawing groups, can tune the reactivity of the coordinated metal center.

While specific catalytic applications of this compound are not widely documented, pyridine and its derivatives are extensively used as ligands in various catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), oxidation, and reduction reactions. The anilino and dimethylamino groups can further modulate the steric and electronic environment around the metal, potentially influencing the selectivity and efficiency of the catalytic process.

Furthermore, the basic nature of the nitrogen atoms could allow this compound to function as an organocatalyst in certain reactions, such as those requiring a Brønsted or Lewis base. The development of catalysts based on substituted nicotinonitriles is an emerging area of research with potential for new and efficient catalytic systems.

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Chemical Transformations

The synthesis of functionalized nicotinonitriles, including analogues of 2-Anilino-4-(dimethylamino)nicotinonitrile, has seen significant progress. Modern synthetic strategies often employ multicomponent reactions, leveraging the principles of green chemistry to achieve high efficiency and atom economy. For instance, the one-pot synthesis of 2-aminonicotinonitrile derivatives can be achieved through the reaction of aldehydes, malononitrile (B47326), and amines, sometimes facilitated by microwave irradiation to accelerate the reaction and improve yields. sciencescholar.ussciencescholar.us

The chemical utility of this compound lies in its capacity to undergo a variety of chemical transformations, primarily serving as a precursor to fused pyrimidine (B1678525) derivatives. The presence of the ortho-amino and cyano groups is particularly advantageous for cyclocondensation reactions. Treatment with various one-carbon reagents such as formamide, urea, or thiourea (B124793) allows for the construction of pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidines. sciencescholar.ussciencescholar.us These reactions typically proceed through an initial nucleophilic attack of the amino group followed by intramolecular cyclization and subsequent aromatization.

The reactivity of the dimethylamino group also offers avenues for further functionalization, although this is less commonly explored in the literature compared to the cyclization reactions involving the amino and cyano groups. The anilino moiety can also be modified, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule, which can be crucial for its application in medicinal chemistry and materials science.

Emerging Areas in the Chemistry of this compound

The exploration of this compound and related aminonicotinonitriles as scaffolds for novel bioactive compounds represents a significant emerging area. The pyridopyrimidine core, readily accessible from this precursor, is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. sciencescholar.us For instance, a related compound, 4-(dimethylamino)-2-(4-fluoroanilino)nicotinonitrile, has been investigated for its pharmacological potential, with research suggesting activities such as kinase inhibition, which is relevant in the development of anticancer agents. ontosight.ai

Furthermore, the unique electronic properties conferred by the donor-acceptor character of the substituents on the pyridine (B92270) ring make these compounds interesting candidates for applications in materials science. The development of novel dyes, sensors, and nonlinear optical materials based on functionalized nicotinonitriles is an area of growing interest.

Prospects for Novel Chemical Applications and Methodological Innovations

The future of this compound chemistry is poised for exciting developments. There is considerable scope for the design and synthesis of novel catalysts to effect more efficient and selective transformations of this versatile building block. The development of novel multicomponent reactions involving this scaffold could lead to the rapid generation of molecular diversity for high-throughput screening in drug discovery.

Innovations in synthetic methodologies, such as the use of flow chemistry or photoredox catalysis, could provide more sustainable and scalable routes to both the parent compound and its derivatives. These advanced techniques may also unlock novel reaction pathways that are not accessible under conventional reaction conditions.

Moreover, the application of computational chemistry and machine learning is expected to play an increasingly important role in predicting the reactivity of this compound and in the rational design of new derivatives with tailored properties for specific applications in medicine, agriculture, and materials science. The continued exploration of the chemical space around this fascinating molecule holds immense promise for future scientific and technological advancements.

Q & A

Q. What are the common synthetic routes for preparing 2-Anilino-4-(dimethylamino)nicotinonitrile, and what analytical techniques are used to confirm its structure?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving chalcone derivatives or nitrile-containing intermediates. For example, analogous nicotinonitriles are prepared by reacting trifluoromethanesulfonic acid esters with amines in solvents like 1,2-dimethoxyethane (DME) . Post-synthesis, characterization employs:

- IR Spectroscopy : To identify functional groups (e.g., -NH₂ at ~3300–3470 cm⁻¹, -CN at ~2200 cm⁻¹) .

- ¹H-NMR : For structural confirmation (e.g., dimethylamino protons at δ ~3.00 ppm, aromatic protons at δ 6.68–7.88 ppm) .

- Mass Spectrometry : To verify molecular weight (e.g., base peak at m/z 304 for similar derivatives) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin/Eye Contact : Rinse thoroughly with water for ≥15 minutes .

- Storage : Keep in airtight containers away from oxidizing agents and heat.

Q. How can researchers characterize the purity and functional groups of this compound using spectroscopic methods?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use reverse-phase columns (C18) with UV detection at λ ~254 nm.

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 71.04%, H: 5.30%, N: 18.41%) .

- Functional Group Identification :

| Technique | Key Peaks/Bands | Assignment |

|---|---|---|

| IR | ~2200 cm⁻¹ | -CN stretch |

| ¹H-NMR | δ 3.00 (s) | -N(CH₃)₂ |

| MS | m/z 304 | [M⁺] |

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess charge-transfer properties. For example, zwitterionic push-pull analogs show polarized electron density distributions due to donor (dimethylamino) and acceptor (nitrile) groups .

- Solvent Effects : Simulate solvent interactions (e.g., using PCM models) to predict solvatochromic behavior.

Q. What strategies are effective in designing analogs of this compound to enhance its biological or catalytic activity?

- Methodological Answer :

- Substituent Modification :

- Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 6-position to modulate reactivity (see analogs in ).

- Replace the anilino group with heterocycles (e.g., furyl, quinolinyl) to improve binding affinity .

- Enzymatic Optimization : Use site-directed mutagenesis (e.g., targeting Cys113/Cys115 in ReNHase) to enhance substrate affinity in biotransformation assays .

Q. What role does this compound play in enzymatic assays, and how can its interactions with enzymes be optimized?

- Methodological Answer :

- Biotransformation Studies : The compound acts as a substrate for nitrile hydratases (e.g., ReNHase). Monitor conversion to amides via HPLC .

- Optimization Strategies :

- pH Adjustment : Maintain pH 7–8 for enzyme stability.

- Temperature Control : Conduct reactions at 25–30°C to balance activity and denaturation.

- Mutagenesis : Target residues near the active site (e.g., Cys113) to improve catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.